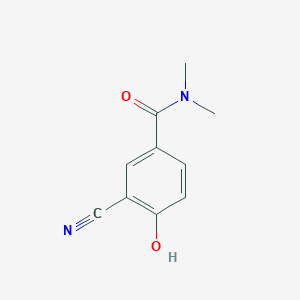
2-Tert-butoxy-4-(cyclohexyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-4-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . It is a phenolic compound characterized by the presence of tert-butoxy and cyclohexyloxy groups attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science.
Métodos De Preparación
The preparation of 2-Tert-butoxy-4-(cyclohexyloxy)phenol involves several synthetic routes. One common method is the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring . The reaction conditions typically involve the use of catalysts such as ferric chloride and solvents like 1,2-ethylene dichloride.
Análisis De Reacciones Químicas
2-Tert-butoxy-4-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, often facilitated by bases or acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-4-(cyclohexyloxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-4-(cyclohexyloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the tert-butoxy and cyclohexyloxy groups influence the compound’s hydrophobic interactions and overall stability .
Comparación Con Compuestos Similares
Similar compounds to 2-Tert-butoxy-4-(cyclohexyloxy)phenol include:
2-tert-Butyl-4-methylphenol: This compound has a similar structure but with a methyl group instead of a cyclohexyloxy group.
4-tert-Butylphenol: Lacks the cyclohexyloxy group and has different chemical properties and applications.
Propiedades
Fórmula molecular |
C16H24O3 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-15-11-13(9-10-14(15)17)18-12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3 |
Clave InChI |
YBJBRNAOJAOGRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC(=C1)OC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


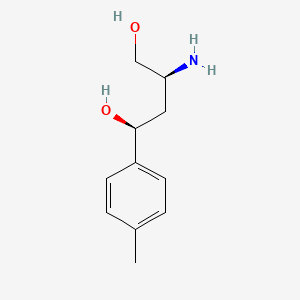

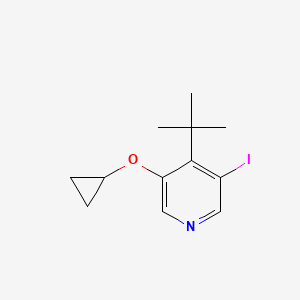
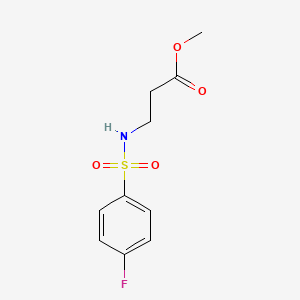
![1-[6-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14852713.png)
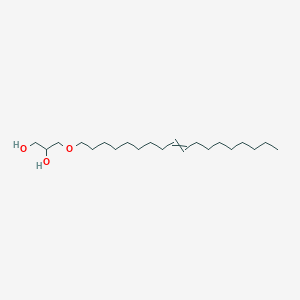
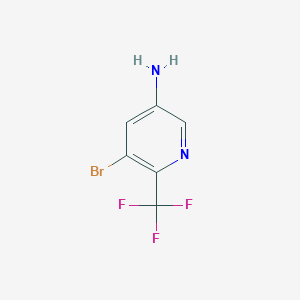
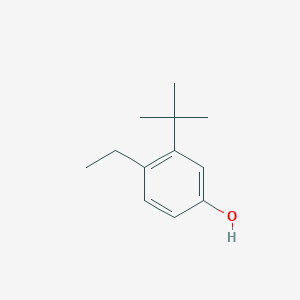
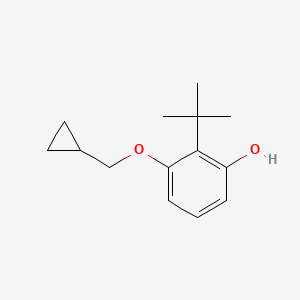
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
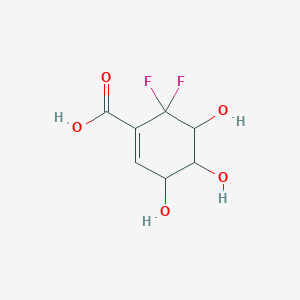
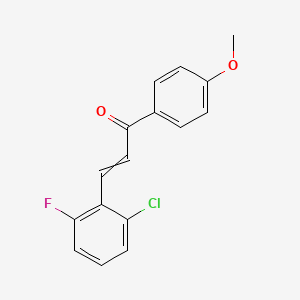
![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)
